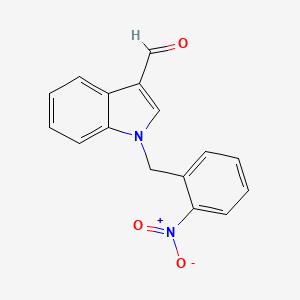
1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that features a nitrobenzyl group attached to an indole ring, with an aldehyde functional group at the 3-position of the indole
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while ensuring safety and efficiency .
化学反应分析
Types of Reactions: 1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-nitrobenzyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(2-aminobenzyl)-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
作用机制
The mechanism of action of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function and activity .
相似化合物的比较
- 2-Nitrobenzyl alcohol
- 2-Nitrobenzyl chloride
- 2-Nitrobenzyl bromide
Comparison: In contrast, other nitrobenzyl compounds like 2-nitrobenzyl alcohol and 2-nitrobenzyl chloride lack the indole ring and have different functional groups, leading to variations in their chemical behavior and uses .
生物活性
1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde (CAS No. 201805-76-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a nitro group on the benzyl moiety and an indole structure, which is known for its diverse biological activities. The molecular formula is C11H8N2O3, with a molecular weight of 220.19 g/mol.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures showed IC50 values against various cancer cell lines, suggesting that this compound may also inhibit cancer cell proliferation effectively.
The mechanism of action appears to involve the induction of apoptosis and inhibition of anti-apoptotic proteins such as Bcl-2, which are critical in cancer cell survival.
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. The nitro group in this compound may contribute to its ability to exert antibacterial effects. A review highlighted that nitroimidazoles, structurally related compounds, are known for their activity against anaerobic bacteria through the generation of toxic radicals that inhibit DNA synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Inhibition of Kinases: Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways related to growth and survival.
- Radical Formation: The nitro group can undergo reduction to form reactive intermediates that damage cellular components.
Case Studies
Several studies have focused on the synthesis and evaluation of indole derivatives for their biological activities:
- A study evaluated a series of indole-based compounds for their anticancer effects, finding that modifications at the indole position significantly influenced potency against colorectal cancer cells .
- Another investigation explored the antibacterial efficacy of nitro-substituted indoles against resistant strains of bacteria, demonstrating promising results against Gram-positive and Gram-negative bacteria .
属性
IUPAC Name |
1-[(2-nitrophenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-11-13-10-17(16-8-4-2-6-14(13)16)9-12-5-1-3-7-15(12)18(20)21/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEHIKOXSFFTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














